5-Chloro-1-(phenylsulfonyl)-6-azaindole-2-carbaldehyde
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Overview
Description
1H-Pyrrolo[2,3-c]pyridine-2-carboxaldehyde, 5-chloro-1-(phenylsulfonyl)- is a heterocyclic compound that features a pyrrolo[2,3-c]pyridine core structure. This compound is of significant interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of the chloro and phenylsulfonyl groups enhances its reactivity and potential for forming various derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Pyrrolo[2,3-c]pyridine-2-carboxaldehyde, 5-chloro-1-(phenylsulfonyl)- typically involves multi-step organic reactions. One common method includes the initial formation of the pyrrolo[2,3-c]pyridine core, followed by the introduction of the chloro and phenylsulfonyl groups. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide. The final step involves the oxidation of the intermediate compound to form the carboxaldehyde group .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification process often involves recrystallization or chromatography techniques to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions: 1H-Pyrrolo[2,3-c]pyridine-2-carboxaldehyde, 5-chloro-1-(phenylsulfonyl)- undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced to form alcohols using reducing agents such as sodium borohydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products:
Oxidation: Corresponding carboxylic acids.
Reduction: Corresponding alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1H-Pyrrolo[2,3-c]pyridine-2-carboxaldehyde, 5-chloro-1-(phenylsulfonyl)- has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting kinase enzymes and other proteins involved in cancer and inflammatory diseases.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Biological Studies: It is used in the study of enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 1H-Pyrrolo[2,3-c]pyridine-2-carboxaldehyde, 5-chloro-1-(phenylsulfonyl)- involves its interaction with specific molecular targets, such as kinase enzymes. The compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting the signaling pathways involved in cell proliferation and survival. This makes it a potential candidate for anticancer therapies .
Comparison with Similar Compounds
1H-Pyrrolo[2,3-b]pyridine: Another heterocyclic compound with similar structural features but different reactivity and applications.
1H-Pyrazolo[3,4-c]pyridine: A related compound with a pyrazole ring fused to the pyridine core, used in different medicinal chemistry applications.
Uniqueness: 1H-Pyrrolo[2,3-c]pyridine-2-carboxaldehyde, 5-chloro-1-(phenylsulfonyl)- is unique due to the presence of both chloro and phenylsulfonyl groups, which enhance its reactivity and potential for forming diverse derivatives. This makes it particularly valuable in the synthesis of complex molecules for pharmaceutical research .
Properties
CAS No. |
1227267-20-0 |
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Molecular Formula |
C14H9ClN2O3S |
Molecular Weight |
320.8 g/mol |
IUPAC Name |
1-(benzenesulfonyl)-5-chloropyrrolo[2,3-c]pyridine-2-carbaldehyde |
InChI |
InChI=1S/C14H9ClN2O3S/c15-14-7-10-6-11(9-18)17(13(10)8-16-14)21(19,20)12-4-2-1-3-5-12/h1-9H |
InChI Key |
NDEKHCIFFLDNCA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N2C(=CC3=CC(=NC=C32)Cl)C=O |
Origin of Product |
United States |
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